molecular formula C17H15NO B8555282 1-Phenethyl-1H-indole-3-carbaldehyde

1-Phenethyl-1H-indole-3-carbaldehyde

Cat. No. B8555282
M. Wt: 249.31 g/mol
InChI Key: VVAIHYXWETWVFI-UHFFFAOYSA-N
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Patent
US05811439

Procedure details

The same procedures used in Example 7 were repeated except for using 2.00 g of indole-3-carbaldehyde instead of the indole-4-carbaldehyde used in Example 7 and 2.35 g of 2-phenethyl bromide to give 3.34 g of 1-phenethylindole-3-carbaldehyde as a brown oily substance. The yield thereof was found to be 97%.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.35 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]([CH:10]=[O:11])=[CH:2]1.[CH:12]1[CH:17]=[CH:16][C:15]([CH2:18][CH2:19]Br)=[CH:14][CH:13]=1>>[CH2:19]([N:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]([CH:10]=[O:11])=[CH:2]1)[CH2:18][C:15]1[CH:16]=[CH:17][CH:12]=[CH:13][CH:14]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
N1C=C(C2=CC=CC=C12)C=O
Step Two
Name
Quantity
2.35 g
Type
reactant
Smiles
C1=CC=C(C=C1)CCBr

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CC1=CC=CC=C1)N1C=C(C2=CC=CC=C12)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.34 g
YIELD: CALCULATEDPERCENTYIELD 105.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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